Futoenone

説明

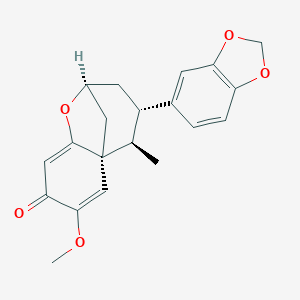

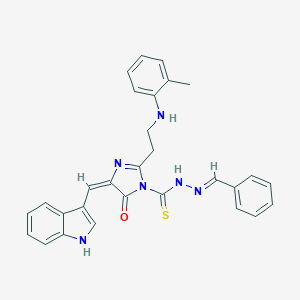

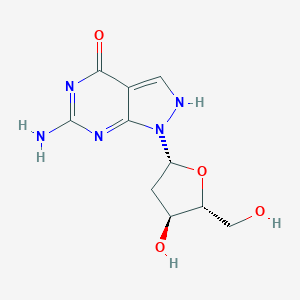

Futoenone is a natural lignan compound found in several plants .

Synthesis Analysis

The synthesis of Futoenone or similar compounds like fluorene-based macrocycles has been discussed in various studies . For instance, Lee et al. used the F–C reaction to synthesize a fluorene-based calixarene-like compound . Another study reported a new synthetic strategy for the construction of 1-azafluorene derivatives from 2-alkynylbenzaldehyde derivatives .Chemical Reactions Analysis

A study on the degradation of fluorene by the Pseudomonas sp. SMT-1 strain identified several catabolic intermediates from resting cell reactions of the SMT-1 strain . The identified intermediates were 9-fluorenone; 3,4-dihydroxy-9-fluorenone; phthalate and protocatechuic acid .科学的研究の応用

Nonlinear Optical Properties

Futoenone molecular materials have been found to exhibit nonlinear optical properties . These properties are crucial in the field of photonics and optoelectronics . The nonlinear optical properties of Futoenone molecular materials are due to their high molecular hyperpolarizability .

Second Harmonic Generation (SHG)

Futoenone molecular materials are promising for optical second harmonic generation (SHG) . SHG is a nonlinear optical process, where two photons with the same frequency interact with a nonlinear material, are “combined”, and generate a new photon with twice the energy of the initial photons (i.e., twice the frequency and half the wavelength) .

Terahertz (THz) Generation

Another application of Futoenone molecular materials is in terahertz (THz) generation . Terahertz radiation falls in between infrared radiation and microwave radiation in the electromagnetic spectrum, and it shares some properties with each of these .

Light Emitting Diodes (LEDs)

Futoenone molecular materials can be used in the production of light emitting diodes (LEDs) . LEDs are widely used in many devices for display and lighting purposes .

Biomarkers

Futoenone molecular materials can also be used as biomarkers . Biomarkers are substances that are introduced into organisms as a means to examine organ function or other aspects of health .

Solar Cells

Futoenone molecular materials can be used in solar cells . Solar cells, also known as photovoltaic cells, are devices that convert light into electricity .

Sensors

Lastly, Futoenone molecular materials can be used in the development of sensors . Sensors are devices that detect events or changes in the environment, and then provide a corresponding output .

Safety and Hazards

作用機序

Target of Action

Futoenone, a lignan isolated from Magnolia sprengeri Pamp , has been found to exhibit inhibitory activities against matrix metalloproteinases . Matrix metalloproteinases (MMPs) are a family of enzymes that degrade the components of the extracellular matrix, playing crucial roles in various physiological processes and diseases.

Mode of Action

It is known to inhibit matrix metalloproteinases . These enzymes are involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling, as well as in disease processes such as arthritis and metastasis. By inhibiting these enzymes, Futoenone may prevent the degradation of the extracellular matrix, thereby affecting various physiological and pathological processes.

Action Environment

The action of Futoenone may be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the stability and efficacy of Futoenone. Additionally, the presence of other molecules could impact the binding of Futoenone to its target enzymes . .

特性

IUPAC Name |

(1S,8S,10S,11R)-10-(1,3-benzodioxol-5-yl)-3-methoxy-11-methyl-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-11-14(12-3-4-16-17(5-12)24-10-23-16)6-13-8-20(11)9-18(22-2)15(21)7-19(20)25-13/h3-5,7,9,11,13-14H,6,8,10H2,1-2H3/t11-,13+,14+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHVHWXETMBKPP-KXXATPMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2CC13C=C(C(=O)C=C3O2)OC)C4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@H]2C[C@@]13C=C(C(=O)C=C3O2)OC)C4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201107665 | |

| Record name | (2S,4S,5R,5aS)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201107665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Futoenone | |

CAS RN |

19913-01-0 | |

| Record name | (2S,4S,5R,5aS)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19913-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,4S,5R,5aS)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201107665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one](/img/structure/B20953.png)

![7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B21000.png)